Chromate(3-), bis(2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo-kappaN1)benzoato(3-)-kappaO)-, trihydrogen
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Overview
Description
Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) is a complex coordination compound with the molecular formula C34H25CrN8O12S2 and a molecular weight of 853.70 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) typically involves the reaction of chromium salts with azo compounds. The process begins with the preparation of the azo compound, which is synthesized by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The resulting azo compound is then reacted with a chromium salt under controlled pH and temperature conditions to form the desired coordination complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through filtration, crystallization, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the reduction of the chromium center.
Substitution: The azo groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state chromium complexes, while reduction reactions may produce lower oxidation state species.
Scientific Research Applications
Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Widely used in the dye and pigment industries for its vibrant color and stability.
Mechanism of Action
The mechanism of action of Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) involves its interaction with molecular targets through coordination bonds. The chromium center plays a crucial role in mediating these interactions, often involving electron transfer processes. The azo groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- Trihydrogen bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzene-1-sulphonato(3-)]chromate(3-)
- Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonato(3-)]chromate(3-)
Uniqueness
Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) is unique due to its specific coordination environment and the presence of sulfonate groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly valuable in applications where water solubility is crucial.
Properties
CAS No. |
71343-04-9 |
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Molecular Formula |
C34H25CrN8O12S2 |
Molecular Weight |
853.7 g/mol |
IUPAC Name |
chromium(3+);hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/2C17H14N4O6S.Cr/c2*1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;/h2*2-9,22H,1H3,(H,23,24)(H,25,26,27);/q;;+3/p-3 |
InChI Key |
AOPNFJLKZSYEBQ-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Cr+3] |
Origin of Product |
United States |
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